REACTION_SMILES
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[C:4](=[O:5])([OH:6])[O-:7].[CH2:1]1[CH2:2][NH:3]1.[CH:22]([Cl:23])([Cl:24])[Cl:25].[N+:9](=[O:10])([O-:11])[c:12]1[cH:13][cH:14][c:15]([S:18](=[O:19])(=[O:20])[Cl:21])[cH:16][cH:17]1.[Na+:8]>>[CH2:1]1[CH2:2][N:3]1[S:18]([c:15]1[cH:14][cH:13][c:12]([N+:9](=[O:10])[O-:11])[cH:17][cH:16]1)(=[O:19])=[O:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(S(=O)(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(S(=O)(=O)N2CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |